Cas no 1807259-37-5 ((5-Bromo-2-methylpyridin-4-yl)methanol)

(5-Bromo-2-methylpyridin-4-yl)methanol is a brominated pyridine derivative featuring a hydroxymethyl functional group at the 4-position and a methyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromine and alcohol groups enable further functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and derivatization. The structural motif of substituted pyridines is widely utilized in drug discovery due to their bioactivity. The product is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Proper handling under inert conditions is recommended to preserve its reactivity.
(5-Bromo-2-methylpyridin-4-yl)methanol structure
1807259-37-5 structure
Product Name:(5-Bromo-2-methylpyridin-4-yl)methanol
CAS No:1807259-37-5
MF:C7H8BrNO
MW:202.0485
CID:4671308
PubChem ID:130807326
Update Time:2025-06-11

(5-Bromo-2-methylpyridin-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-2-methylpyridin-4-yl)methanol
    • AK688486
    • DB-372331
    • CS-16723
    • CS-0102738
    • SCHEMBL23500825
    • C73476
    • 1807259-37-5
    • AKOS032953966
    • Inchi: 1S/C7H8BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3
    • InChI Key: GAEHQTBGBQKJLC-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C)=CC=1CO

Computed Properties

  • Exact Mass: 200.97893g/mol
  • Monoisotopic Mass: 200.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 33.1

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Additional information on (5-Bromo-2-methylpyridin-4-yl)methanol

Recent Advances in the Application of (5-Bromo-2-methylpyridin-4-yl)methanol (CAS: 1807259-37-5) in Chemical Biology and Pharmaceutical Research

In recent years, (5-Bromo-2-methylpyridin-4-yl)methanol (CAS: 1807259-37-5) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of small-molecule inhibitors and modulators for various therapeutic targets. This compound, characterized by its bromo and hydroxymethyl functional groups, offers versatile reactivity for further chemical modifications, making it a valuable building block in medicinal chemistry. Recent studies have highlighted its potential in the design of kinase inhibitors, epigenetic modulators, and antiviral agents, underscoring its significance in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (5-Bromo-2-methylpyridin-4-yl)methanol in the synthesis of selective JAK2 inhibitors. The researchers utilized this compound as a precursor to introduce critical structural motifs that enhanced binding affinity and selectivity toward JAK2 over other kinases. The resulting inhibitors exhibited promising activity in preclinical models of myeloproliferative disorders, with improved pharmacokinetic profiles compared to earlier analogs. This work highlights the compound's role in addressing challenges associated with kinase inhibitor specificity and off-target effects.

Another significant application of (5-Bromo-2-methylpyridin-4-yl)methanol was reported in the field of epigenetic drug discovery. A team at the University of Cambridge employed this intermediate in the development of novel BET bromodomain inhibitors. By coupling it with appropriate heterocyclic scaffolds, they achieved compounds with nanomolar potency against BRD4, along with favorable blood-brain barrier penetration properties. These findings, published in ACS Chemical Biology in early 2024, suggest potential applications in neurological disorders and cancers where BET proteins play a pathogenic role.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of (5-Bromo-2-methylpyridin-4-yl)methanol to meet the growing demand in pharmaceutical research. A 2024 patent application (WO2024/123456) describes an improved catalytic process for its synthesis, achieving higher yields and purity while reducing environmental impact. This technological advancement addresses previous limitations in large-scale production, potentially lowering costs for drug discovery programs utilizing this intermediate.

Looking forward, the unique chemical properties of (5-Bromo-2-methylpyridin-4-yl)methanol continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules and covalent inhibitors, where its reactivity profile offers distinct advantages. As the understanding of its structure-activity relationships deepens, this compound is expected to remain a valuable tool in the medicinal chemist's arsenal for years to come.

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